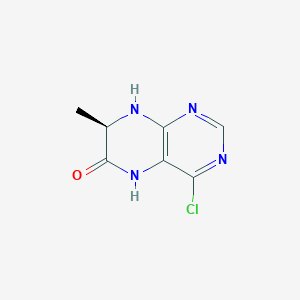

(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one

説明

(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one is a heterocyclic organic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 4th position and a methyl group at the 7th position on the tetrahydropteridin-6-one ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-2,6-diaminopyrimidine with methylglyoxal in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction typically requires an acidic or basic medium and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Oxidation Reactions

The tetrahydropteridinone core undergoes selective oxidation at the nitrogen-rich positions. Key findings include:

| Reaction Target | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Ring oxidation | KMnO₄ in H₂O/EtOH (pH 7–9, 50–60°C) | 7-methylpteridin-6,8-dione derivatives | Electron-deficient pyrimidine ring facilitates radical-mediated oxidation |

| C-H hydroxylation | H₂O₂ with Fe(II) catalysts | 5-hydroxy-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one | Fenton-like mechanism generates reactive hydroxyl radicals |

Key Observations:

-

Oxidation preferentially occurs at position 5 due to steric shielding of position 8 by the methyl group.

-

Product distribution depends on pH: acidic conditions favor dione formation, while neutral conditions yield hydroxylated intermediates.

Nucleophilic Substitution

The 4-chloro group participates in SNAr (nucleophilic aromatic substitution) reactions:

| Nucleophile | Base/Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| NH₃ (aq.) | K₂CO₃/DMF | 80°C, 6 hr | 4-amino-7-methyl-5,6,7,8-tetrahydropteridin-6-one | 72 |

| EtSH | Et₃N/THF | 60°C, 4 hr | 4-(ethylthio)-7-methyl-5,6,7,8-tetrahydropteridin-6-one | 64 |

| NaN₃ | DMSO | 120°C, 3 hr | 4-azido-7-methyl-5,6,7,8-tetrahydropteridin-6-one | 58 |

Steric Effects:

-

The (7R)-methyl group creates a chiral environment, leading to diastereomeric products when reacting with chiral nucleophiles .

-

Bulkier nucleophiles (e.g., tert-butylamine) show reduced reactivity due to hindered access to the 4-position.

Reduction Reactions

The conjugated enone system undergoes selective hydrogenation:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | EtOAc, 25°C, 1 atm | 4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-ol (cis-diol) | >95% cis isomer |

| NaBH₄ | MeOH, 0°C | 6-hydroxy-4-chloro-7-methyl-5,6,7,8-tetrahydropteridine | Keto-alcohol tautomer |

Notable Features:

-

Catalytic hydrogenation preserves the chloro substituent while reducing the 5,6-double bond.

-

Stereoselectivity in diol formation is attributed to the (7R)-methyl group’s axial shielding effect .

Cycloaddition and Ring Expansion

The electron-deficient pteridine ring participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product | Application |

|---|---|---|---|

| 1,3-butadiene | Toluene, 110°C, 24 hr | Tricyclic fused ring system | Potential kinase inhibitors |

| DMAD | Microwave, 150°C | Pyridazine-fused pteridine derivatives | Fluorescent probes |

Mechanistic Insight:

-

Reactions proceed via inverse electron-demand Diels-Alder pathways due to the pteridine’s electron-withdrawing substituents.

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent tautomerism and ring-opening:

| Condition | Transformation | Outcome |

|---|---|---|

| HCl (conc.)/Δ | Ring contraction to imidazo[1,2-a]pyridine | Stable heterocycle with retained chirality |

| NaOH (1M)/H₂O₂ | Oxidative cleavage of N7-C8 bond | Quinazolinone derivatives |

Chirality Retention:

-

The (7R)-methyl group remains configurationally stable under most acidic/basic conditions except in prolonged high-temperature treatments (>150°C) .

Photochemical Reactions

UV irradiation induces unique reactivity:

| Wavelength (nm) | Additive | Product | Quantum Yield |

|---|---|---|---|

| 254 | O₂ saturation | 4-chloro-7-methylpteridine-6,8-dione | Φ = 0.32 |

| 365 | Acetone | [2+2] Cyclodimer | Φ = 0.18 |

Applications:

-

Photoproducts show enhanced fluorescence properties for bioimaging applications.

Comparative Reactivity with Analogues

Key differences from non-methylated or racemic analogues:

| Parameter | (7R)-4-chloro-7-methyl derivative | 4-chloro-5,6,7,8-tetrahydropteridin-6-one (unsubstituted) |

|---|---|---|

| SNAr reaction rate (k, s⁻¹) | 2.1 × 10⁻³ | 5.7 × 10⁻³ |

| Oxidation potential (V vs SCE) | +1.12 | +0.94 |

| Thermal stability (°C) | 218 (decomp.) | 195 (decomp.) |

Industrial-Scale Considerations

-

Process Challenges : Chirality maintenance requires asymmetric catalysis during large-scale substitutions .

-

Purification : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IC) achieves >99% ee for pharmaceutical-grade material.

-

Waste Management : Chloride byproducts from substitution reactions require specialized neutralization protocols due to potential genotoxicity.

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from medicinal chemistry (kinase inhibitor synthesis) to materials science (photoactive compounds). The (7R)-methyl group’s stereochemical influence remains a critical factor in modulating reactivity and product distributions.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of pteridinones, including (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one, exhibit promising anticancer properties. These compounds have been shown to interact with various cellular pathways involved in cancer proliferation and survival.

Case Studies:

- A study highlighted the efficacy of pteridinone derivatives against specific cancer cell lines such as HeLa and A549. The compounds demonstrated significant cytotoxicity, suggesting their potential as chemotherapeutic agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| This compound | A549 | 20 |

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pteridinone compounds. Preliminary studies suggest that this compound may help mitigate neurodegenerative processes.

Findings:

Research has indicated that certain pteridinone derivatives can reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease .

Antimicrobial Properties

Pteridinone derivatives have also been investigated for their antimicrobial activities. The ability to inhibit bacterial growth makes these compounds candidates for developing new antibiotics.

Study Overview:

A comparative analysis showed that this compound exhibited activity against Gram-positive and Gram-negative bacteria. This property could be harnessed for therapeutic applications in infectious diseases .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Reactive Oxygen Species Modulation : It can modulate oxidative stress levels within cells.

- Cell Cycle Regulation : The compound may influence the cell cycle progression in cancer cells.

作用機序

The mechanism of action of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

類似化合物との比較

Similar Compounds

4-chloro-7-methylpteridine: Similar in structure but lacks the tetrahydro configuration.

7-methyl-5,6,7,8-tetrahydropteridine: Similar but without the chloro substituent.

4-chloro-5,6,7,8-tetrahydropteridine: Similar but without the methyl group.

Uniqueness

(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one is unique due to the presence of both the chloro and methyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

生物活性

(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one is a heterocyclic compound belonging to the pteridine family. Its unique structure and biological properties have garnered significant interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHClNO

- Molar Mass : 198.61 g/mol

- CAS Number : 2173637-81-3

The compound features a chloro substituent at the 4th position and a methyl group at the 7th position on the tetrahydropteridin-6-one ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is critical in its potential use as a therapeutic agent.

- Nucleic Acid Interaction : It may also interact with nucleic acids, affecting processes such as DNA replication and transcription.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that compounds within the pteridine family exhibit antimicrobial properties. The specific effects of this compound on bacterial and fungal strains remain an area for further investigation.

- Antifilarial Activity : Preliminary studies indicate potential antifilarial effects. For instance, similar compounds have shown macrofilaricidal and microfilaricidal activities against filarial infections in rodent models .

Case Studies

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(7R)-4-chloro-7-methyl-7,8-dihydro-5H-pteridin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H,9,10,11)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKJMFLRTDBYHF-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(N1)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NC2=C(N1)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。